molecular formula C17H23N9 B12265782 N,N,6-trimethyl-2-(4-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-4-amine

N,N,6-trimethyl-2-(4-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-4-amine

Cat. No.: B12265782
M. Wt: 353.4 g/mol
InChI Key: JATNUPKCWCBQSP-UHFFFAOYSA-N
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Description

N,N,6-trimethyl-2-(4-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-4-amine is a complex heterocyclic compound featuring a pyrazolo[3,4-d]pyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N,6-trimethyl-2-(4-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-4-amine typically involves multiple steps:

    Formation of the pyrazolo[3,4-d]pyrimidine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Substitution reactions: Introduction of the piperazine moiety is often done via nucleophilic substitution reactions.

    Methylation: Methyl groups are introduced using methylating agents such as methyl iodide or dimethyl sulfate under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and scaling up the process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the nitrogen atoms.

    Reduction: Reduction reactions can modify the pyrazolo[3,4-d]pyrimidine core.

    Substitution: Various substitution reactions can occur, especially at the piperazine and pyrimidine rings.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Nucleophiles like amines or alkyl halides under basic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can lead to partially or fully reduced derivatives.

Scientific Research Applications

N,N,6-trimethyl-2-(4-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-4-amine has several scientific research applications:

    Medicinal Chemistry: It is studied as a potential kinase inhibitor, which could be useful in cancer therapy.

    Biology: The compound can be used to study cell signaling pathways involving kinases.

Mechanism of Action

The compound exerts its effects primarily through inhibition of specific kinases. It binds to the ATP-binding site of the kinase, preventing phosphorylation of target proteins. This inhibition can disrupt cell signaling pathways, leading to apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    Pyrazolo[3,4-d]pyrimidine derivatives: These compounds share the core structure and have similar biological activities.

    Piperazine derivatives: Compounds with piperazine moieties often exhibit similar pharmacological properties.

Uniqueness

N,N,6-trimethyl-2-(4-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-4-amine is unique due to its specific substitution pattern, which enhances its binding affinity and selectivity for certain kinases compared to other similar compounds.

Properties

Molecular Formula

C17H23N9

Molecular Weight

353.4 g/mol

IUPAC Name

N,N,6-trimethyl-2-[4-(1-methylpyrazolo[3,4-d]pyrimidin-4-yl)piperazin-1-yl]pyrimidin-4-amine

InChI

InChI=1S/C17H23N9/c1-12-9-14(23(2)3)22-17(21-12)26-7-5-25(6-8-26)16-13-10-20-24(4)15(13)18-11-19-16/h9-11H,5-8H2,1-4H3

InChI Key

JATNUPKCWCBQSP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)N2CCN(CC2)C3=NC=NC4=C3C=NN4C)N(C)C

Origin of Product

United States

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